3-(4-Hydroxyphenyl)-3-oxopropanoic acid
Description
3-(4-Hydroxyphenyl)-3-oxopropanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a propanoic acid backbone. This compound is known for its potential antioxidant properties and is used as a pharmaceutical intermediate .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,10H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXAQVGNCWFWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3-oxopropanoic acid can be achieved through various methods. One common approach involves the esterification of p-hydroxyphenylpropionic acid followed by amidation processes . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amidation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives with different functional groups .
Scientific Research Applications
3-(4-Hydroxyphenyl)-3-oxopropanoic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular processes.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-3-oxopropanoic acid involves its interaction with various molecular targets and pathways. It has been shown to promote macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1, and to inhibit foam cell formation by regulating cellular lipid metabolism and suppressing oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Known for its antioxidant properties and used as a pharmaceutical intermediate.
3-(4-Hydroxyphenyl)amino)propanoic acid: Evaluated for its anticancer and antioxidant activities.
Uniqueness
3-(4-Hydroxyphenyl)-3-oxopropanoic acid is unique due to its specific structure, which allows it to interact with various molecular targets and pathways, making it a valuable compound in scientific research and pharmaceutical applications .
Biological Activity
3-(4-Hydroxyphenyl)-3-oxopropanoic acid, also known as 4-hydroxyphenylpyruvic acid, is a compound that has gained attention in recent years due to its potential biological activities. This article explores its biological activity, including anticancer and antioxidant properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- CAS Number : 62024-30-0
- Molecular Weight : 180.16 g/mol
This compound features a hydroxyl group attached to a phenyl ring, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Research indicates that these compounds can significantly reduce the viability of various cancer cell lines, including non-small cell lung cancer (NSCLC) A549 cells.
Case Study Findings
- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives reduced A549 cell viability by over 50% while exhibiting lower toxicity towards non-cancerous Vero cells. Notably, compound 20 showed potent activity with a viability reduction to 31.2% compared to control treatments with doxorubicin and cisplatin .
- Mechanism of Action : The anticancer activity is thought to be mediated through the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division . This mechanism is similar to that of established chemotherapeutic agents.
Antioxidant Activity
This compound also exhibits strong antioxidant properties. The antioxidant capacity was evaluated using several assays, including the DPPH radical scavenging assay.
Antioxidant Assay Results
- Compounds derived from this compound displayed significant radical scavenging activity, comparable to ascorbic acid and other commercial antioxidants.
- The most effective compounds in reducing oxidative stress were identified through ferric ion reduction assays and DPPH assays, indicating their potential for therapeutic applications in oxidative stress-related diseases .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant reduction in A549 cell viability; mechanism involves tubulin inhibition. |
| Antioxidant | Strong radical scavenging ability; comparable to standard antioxidants. |
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer progression.
- Cell Signaling Modulation : It can influence signaling pathways that regulate cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
